molecular formula C9H13N5O2 B12458359 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol

2-[2-(7H-purin-6-ylamino)ethoxy]ethanol

Cat. No.: B12458359
M. Wt: 223.23 g/mol
InChI Key: UYXHZMSJRMCVFC-UHFFFAOYSA-N
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Description

2-[2-(7H-purin-6-ylamino)ethoxy]ethanol is an organic compound with a complex structure that includes a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol typically involves the reaction of a purine derivative with an ethoxyethanol compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process usually includes multiple purification steps to remove any impurities and ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7H-purin-6-ylamino)ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

2-[2-(7H-purin-6-ylamino)ethoxy]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(7H-purin-6-ylamino)ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: An organic compound with similar structural features but different functional groups.

    2-(2-Aminoethoxy)ethanol: Another related compound with distinct chemical properties and applications.

Uniqueness

2-[2-(7H-purin-6-ylamino)ethoxy]ethanol is unique due to its incorporation of a purine base, which imparts specific biochemical properties and potential applications in fields such as medicine and biology. Its ability to undergo various chemical reactions and its versatility in scientific research further distinguish it from similar compounds.

Properties

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

2-[2-(7H-purin-6-ylamino)ethoxy]ethanol

InChI

InChI=1S/C9H13N5O2/c15-2-4-16-3-1-10-8-7-9(12-5-11-7)14-6-13-8/h5-6,15H,1-4H2,(H2,10,11,12,13,14)

InChI Key

UYXHZMSJRMCVFC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCOCCO

Origin of Product

United States

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